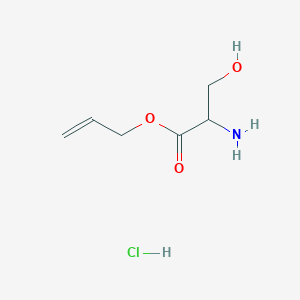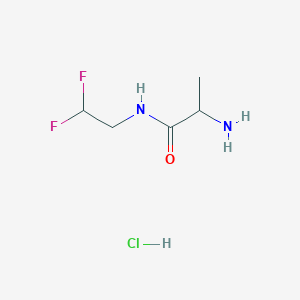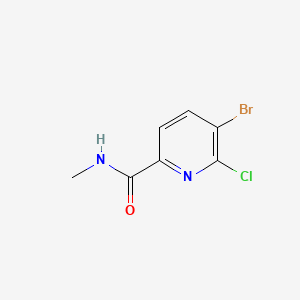![molecular formula C6H11N5 B13686982 1-[(1-Methyl-3-pyrazolyl)methyl]guanidine](/img/structure/B13686982.png)
1-[(1-Methyl-3-pyrazolyl)methyl]guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(1-Methyl-3-pyrazolyl)methyl]guanidine is a compound that features a pyrazole ring substituted with a methyl group and a guanidine moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Methyl-3-pyrazolyl)methyl]guanidine typically involves the reaction of 1-methyl-3-pyrazolecarboxaldehyde with guanidine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and may require a catalyst to proceed efficiently .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of recyclable catalysts and green chemistry principles can make the process more sustainable .
化学反应分析
Types of Reactions
1-[(1-Methyl-3-pyrazolyl)methyl]guanidine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring .
科学研究应用
1-[(1-Methyl-3-pyrazolyl)methyl]guanidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties
作用机制
The mechanism of action of 1-[(1-Methyl-3-pyrazolyl)methyl]guanidine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The guanidine moiety can form hydrogen bonds and ionic interactions, enhancing the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
1-[(Adamantan-1-yl)methyl]-3-pyrazolyl ureas: These compounds share a similar pyrazole structure but have different substituents, leading to distinct properties and applications.
Bis(pyrazolyl)methanes: These compounds contain two pyrazole rings and exhibit different reactivity and biological activities compared to 1-[(1-Methyl-3-pyrazolyl)methyl]guanidine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring and a guanidine moiety makes it a versatile compound for various applications .
属性
分子式 |
C6H11N5 |
|---|---|
分子量 |
153.19 g/mol |
IUPAC 名称 |
2-[(1-methylpyrazol-3-yl)methyl]guanidine |
InChI |
InChI=1S/C6H11N5/c1-11-3-2-5(10-11)4-9-6(7)8/h2-3H,4H2,1H3,(H4,7,8,9) |
InChI 键 |
UTGKTTKAWDGTDP-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CC(=N1)CN=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Ethyl (R)-5-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-6-[bis(boc)amino]pyridazine-3-carboxylate](/img/structure/B13686924.png)










